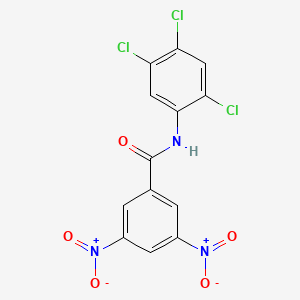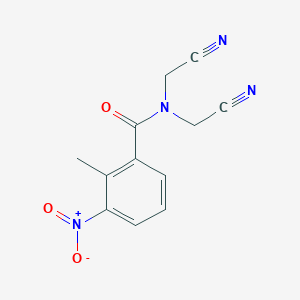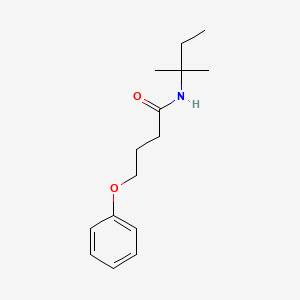
3,5-dinitro-N-(2,4,5-trichlorophenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chemical Structure: The compound’s structure consists of a benzene ring substituted with a 3,5-dinitro group and a trichlorophenyl group, along with an amide functional group.
Purpose: It has applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One common method is the reaction between 2,4,5-trichloroaniline and 3,5-dinitrobenzoyl chloride.
Reaction Conditions: The reaction typically occurs under acidic conditions, using a suitable solvent.
Industrial Production: While I don’t have specific industrial production details, it’s likely that large-scale synthesis follows similar principles.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including
Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation.
Major Products: The products formed will vary based on the specific reaction. For example, reduction could yield an amino derivative.
Scientific Research Applications
Chemistry: Researchers study its reactivity, stability, and potential as a building block for more complex molecules.
Biology: It might serve as a probe or ligand in biological studies due to its unique structure.
Medicine: Investigations into its pharmacological properties could reveal potential therapeutic applications.
Industry: It may find use in materials science or as an intermediate in chemical processes.
Mechanism of Action
- Unfortunately, detailed information on its mechanism of action is scarce. Further research is needed to understand how it exerts its effects.
Molecular Targets: Identifying specific targets (enzymes, receptors, etc.) would require experimental studies.
Comparison with Similar Compounds
Uniqueness: Its combination of dinitro and trichlorophenyl groups sets it apart.
Similar Compounds: While I don’t have an exhaustive list, related compounds might include other nitro-substituted benzamides or chlorinated derivatives.
Properties
Molecular Formula |
C13H6Cl3N3O5 |
|---|---|
Molecular Weight |
390.6 g/mol |
IUPAC Name |
3,5-dinitro-N-(2,4,5-trichlorophenyl)benzamide |
InChI |
InChI=1S/C13H6Cl3N3O5/c14-9-4-11(16)12(5-10(9)15)17-13(20)6-1-7(18(21)22)3-8(2-6)19(23)24/h1-5H,(H,17,20) |
InChI Key |
UUPGZTUFHUSODS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)NC2=CC(=C(C=C2Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(6-methoxy-4-methyl-2-quinazolinyl)amino]-6-(4-methyl-2-morpholino-5-pyrimidinyl)-4(3H)-pyrimidinone](/img/structure/B11024947.png)
![3-methyl-N-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B11024964.png)
![N-[2-(5-methoxy-1H-indol-1-yl)ethyl]-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B11024978.png)
![N-(1-methyl-1H-pyrazol-4-yl)-2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide](/img/structure/B11024980.png)
![N-[(2Z)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide](/img/structure/B11024988.png)

![2-(3-methoxypropyl)-1,3-dioxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B11024994.png)
![2-(4-Chlorophenyl)[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B11024997.png)
![N-[3-(dimethylamino)propyl]pentanamide](/img/structure/B11025000.png)

![2-{1-[4-(2-Methylpropyl)phenyl]ethyl}-7-(pyridin-4-yl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11025009.png)
![4-(2,4-dichlorophenoxy)-N-[4-(2,4-dichlorophenoxy)butanoyl]-N-(4,6-dimethylpyrimidin-2-yl)butanamide](/img/structure/B11025011.png)
![3-(3-chlorophenyl)-2-(methoxymethyl)-8,8-dimethyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B11025013.png)

